molecular formula C22H15ClO5S B2939728 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate CAS No. 869341-59-3

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate

Cat. No. B2939728
CAS RN: 869341-59-3
M. Wt: 426.87
InChI Key: QAFKBBGTUUVRQA-UHFFFAOYSA-N
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Description

“4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate” is a compound that belongs to the class of coumarins . Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .


Synthesis Analysis

The synthesis of coumarin systems has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures . An interesting procedure involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions .


Molecular Structure Analysis

The molecular structure of coumarin derivatives has been intensively studied. Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been screened for different biological properties .


Chemical Reactions Analysis

The chemical reactions involving coumarin derivatives are diverse and depend on the specific derivative and conditions. For instance, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded a series of coumarin-derived azolyl ethanols .


Physical And Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives can be characterized by various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. The structure of coumarins, to which this compound belongs, has been associated with significant inhibitory activity against various bacterial strains. Some derivatives have been found to be potent antimicrobial agents, suggesting that this compound could also be explored for similar applications .

Anti-inflammatory and Analgesic Properties

Coumarin derivatives have been shown to exhibit moderate analgesic and excellent anti-inflammatory activities. This suggests that “4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate” could be a candidate for the development of new anti-inflammatory and pain-relief medications .

Anticancer Research

The coumarin nucleus is a common feature in many compounds with anticancer properties. Research on similar structures has indicated that they can be effective in anti-tumorial activities. Therefore, this compound may hold promise in the development of anticancer therapies .

Antiviral Applications

Coumarins have been recognized for their antiviral activities, including against the human immunodeficiency virus (HIV). Given the biological importance of the coumarin structure, “4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate” could be valuable in the synthesis of antiviral drugs .

Antioxidant Potential

The antioxidant properties of coumarin derivatives make them interesting candidates for protecting cells from oxidative stress. This compound could be explored for its antioxidant capacity, which is beneficial in various health applications .

Anti-Alzheimer’s Disease

Coumarin derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer’s. The compound could be part of research efforts aimed at finding new treatments for such conditions .

Anti-Tuberculosis Activity

Given the ongoing need for new anti-tuberculosis agents, the antimicrobial properties of coumarins suggest that this compound could be tested for its efficacy against tuberculosis-causing bacteria .

DNA Gyrase Inhibition

Some coumarin derivatives have been identified as potent inhibitors of bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. This compound’s potential as a DNA gyrase inhibitor could lead to the development of new antibiotics .

Future Directions

Given the valuable biological and pharmaceutical properties of coumarins, future research will likely continue to explore the synthesis of these heterocycles, investigate their biological properties, and develop new applications .

properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-6-yl) 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO5S/c1-14-19-13-17(28-29(25,26)18-10-7-16(23)8-11-18)9-12-20(19)27-22(24)21(14)15-5-3-2-4-6-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFKBBGTUUVRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate

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